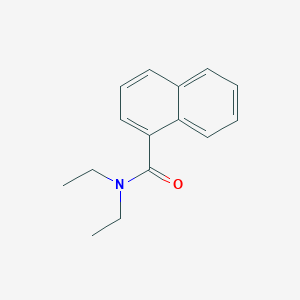

N,N-Diethyl-1-naphthamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-diethylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOIQCLRXFNYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969765 | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-10-4 | |

| Record name | 1-Naphthamide,N-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory and Evolution in Organic Chemistry Research

The study of organic chemistry, which focuses on carbon compounds, has a rich history dating back to the 18th century. siue.edu Initially, it was believed that organic compounds possessed a "vital force" and could only be derived from living organisms. siue.educhemistrydocs.com This theory was disproven in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic starting materials. siue.eduwikipedia.org This breakthrough paved the way for the systematic study and synthesis of organic molecules. siue.edurroij.com The latter half of the 19th century saw significant advancements, including the development of synthetic dyes like Perkin's mauve and a deeper understanding of chemical structures. wikipedia.orgrroij.com

The evolution of synthetic methods for creating amides like N,N-Diethyl-1-naphthamide reflects the overarching trends in organic chemistry towards greater efficiency and procedural simplicity. Traditional methods often involve the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine. Over time, research has focused on developing more direct and milder reaction conditions.

Academic Significance and Research Focus Areas

Established Synthetic Routes and Mechanistic Considerations

Amidation Reactions from Naphthoic Acid Derivatives

The synthesis of this compound, a compound of interest in organic synthesis, can be achieved through the amidation of 1-naphthoic acid derivatives. impurity.com A primary method involves the reaction of 1-naphthoyl chloride with diethylamine (B46881). This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of diethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 1-naphthoyl chloride. This is followed by the elimination of a chloride ion to form the final amide product.

Another approach to forming the amide bond is through the use of coupling agents. For instance, 1-naphthoic acid can be reacted with diethylamine in the presence of a coupling agent like oxalyl chloride and a few drops of N,N-dimethylformamide (DMF) in a solvent such as dichloromethane (CH2Cl2). ntu.edu.sg The oxalyl chloride first converts the carboxylic acid into a more reactive acyl chloride intermediate in situ. The subsequent addition of diethylamine leads to the formation of this compound.

The reaction conditions for these amidation reactions can be optimized for efficiency. For example, the conversion of 1-naphthoic acid to its acid chloride can be catalyzed by a small amount of NMP (N-methyl-2-pyrrolidone). google.com Following the formation of the acid chloride, reaction with an amine like diethylamine yields the corresponding amide. google.com

Regioselective Ortho-Lithiation and Subsequent Electrophilic Quenches

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic compounds, including this compound. The diethylamide group acts as a directed metalating group (DMG), guiding the deprotonation to the ortho position (C2) of the naphthalene ring. lookchem.com This process involves the coordination of an organolithium reagent, such as sec-butyllithium (B1581126) (sec-BuLi), to the oxygen atom of the amide. This initial coordination facilitates the removal of a proton from the adjacent C2 position, forming a lithiated intermediate. The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial for the success of this reaction, as it helps to break up the oligomeric structure of the organolithium reagent and increases its basicity. researchgate.net

The resulting ortho-lithiated species is a potent nucleophile and can react with a variety of electrophiles to introduce a wide range of substituents at the C2 position. This process is known as an electrophilic quench. For example, quenching the lithiated intermediate of this compound with oxygen gas (O2) followed by an acidic workup yields 2-hydroxy-N,N-diethyl-1-naphthamide. Similarly, reaction with N,N-diethylcarbamoyl chloride (Et2NCOCl) or trimethylsilyl (B98337) chloride (TMSCl) can introduce a carbamoyl (B1232498) or a trimethylsilyl group, respectively, at the C2 position. unilag.edu.ng

The choice of the organolithium reagent and reaction conditions can influence the regioselectivity of the lithiation. For instance, in some cases, a mixture of regioisomers may be obtained. unilag.edu.ng The temperature is also a critical parameter, with these reactions typically being carried out at low temperatures, such as -78 °C, to ensure the stability of the lithiated intermediate. researchgate.net

Role of Specific Organometallic Reagents in Synthesis

The synthesis and functionalization of this compound heavily rely on the use of specific organometallic reagents, particularly organolithium compounds. These reagents are instrumental in directed ortho-metalation (DoM) reactions, which allow for the regioselective introduction of substituents onto the naphthalene ring.

Organolithium Reagents: Alkyllithium reagents, such as n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi), are commonly employed as strong bases to deprotonate the aromatic ring at the position ortho to the directing amide group. researchgate.net The choice of the alkyllithium reagent can be crucial. For example, sec-BuLi is often used in conjunction with N,N,N',N'-tetramethylethylenediamine (TMEDA) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) to achieve efficient lithiation of this compound at the C2 position. The TMEDA acts as a chelating agent, enhancing the reactivity of the organolithium species. In some instances, lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are used as less nucleophilic bases to avoid unwanted side reactions.

The resulting ortho-lithiated species is a versatile intermediate that can be trapped with various electrophiles. This allows for the synthesis of a wide array of 2-substituted this compound derivatives. For example, the reaction of 2-lithio-1-naphthamide with the lithium enolate of 5-methylhomophthalic anhydride (B1165640) has been used in a multi-step synthesis of 3-methylcholanthrene (B14862). uoa.gr

Organoaluminum Reagents: While less common for the direct synthesis of this compound itself, organoaluminum reagents have been explored in cross-coupling reactions of related naphthyl carbamates. For instance, (di-i-butyl)aryl aluminum species have been used in nickel-catalyzed cross-coupling reactions with N,N-diethyl O-aryl carbamates to form biaryl compounds. researchgate.net

Organoboron Reagents: In the context of advanced catalytic strategies, organoboron reagents, specifically boronic acids, are key partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of halogenated naphthamide derivatives. researchgate.net This allows for the formation of carbon-carbon bonds and the synthesis of more complex biaryl structures.

Advanced and Catalytic Synthetic Strategies

Palladium-Catalyzed Transformations Involving Naphthamides (e.g., Decarboxylative Ortho-Acylation, Suzuki-Miyaura Cross-Coupling)

Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of N,N-disubstituted naphthamides, offering efficient and regioselective methods for C-C and C-X bond formation.

Decarboxylative Ortho-Acylation: This strategy enables the introduction of an acyl group at the ortho-position of a directing group. In the context of naphthamides, palladium catalysts can facilitate the coupling of N,N-dialkyl-2-naphthamides with α-oxocarboxylic acids, such as arylglyoxylic acids. acs.org This reaction proceeds through a decarboxylative process where the α-oxocarboxylic acid serves as the acyl source. acs.orgrsc.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(TFA)₂, and an oxidant, like (NH₄)₂S₂O₈. acs.org A key aspect of this transformation is the regioselective C-H activation at the ortho-position to the amide directing group. acs.orgnih.gov For N,N-diethyl-2-naphthamide, this transformation regioselectively yields the ortho-acylated product. acs.org

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. beilstein-journals.orgacs.org In the synthesis of naphthamide derivatives, this reaction typically involves the coupling of a halogenated naphthamide with a boronic acid in the presence of a palladium(0) catalyst. researchgate.net For example, N-(4-bromophenyl)-1-naphthamide can be coupled with various arylboronic acids using a Pd(0) catalyst to generate a series of N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives in moderate to good yields. researchgate.net The success of the Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents on the boronic acid, with electron-rich boronic acids often providing better yields. researchgate.net This methodology has been widely applied in the synthesis of diverse organic compounds, including those with potential biological activity. mdpi.com

Microwave-Assisted Synthetic Protocols for Naphthamide Derivatives

Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner products compared to conventional heating methods. oatext.comorganic-chemistry.orgcem.com This technology has been successfully applied to the synthesis of various naphthamide derivatives. nih.govnih.gov

For instance, the synthesis of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide (B1196476) derivatives has been achieved through a four-step microwave-assisted process. nih.gov In the final amidation step, the use of microwave irradiation dramatically reduced the reaction time from 3.5 hours with conventional heating to just 30 minutes, while also increasing the reaction yield by 12-13%. nih.gov The Stobbe condensation, an initial step in this synthetic sequence, was also efficiently carried out under microwave irradiation for 15 minutes at 60 °C. nih.gov

Microwave assistance has also been employed in the synthesis of naphthalenemonoimides and N-desymmetrized naphthalenediimides. researchgate.net The outcome of these reactions can be influenced by the steric and electronic properties of the reacting amines. researchgate.net Furthermore, microwave irradiation has been utilized in the one-pot, three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine to produce N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. nih.gov

The general procedure for microwave-assisted synthesis often involves placing the reactants in a sealed vessel and irradiating them with microwaves at a specific power and for a set duration. oatext.comnih.gov This method's efficiency stems from the direct and rapid heating of the reaction mixture, leading to accelerated reaction rates. chim.it

This compound as a Synthetic Intermediate

The utility of this compound is most evident in its application as a building block for more complex molecules. The diethylamide group is not merely a passive component; it actively directs subsequent chemical transformations, enabling the regioselective synthesis of intricate organic structures.

Construction of Polycyclic Aromatic Hydrocarbons (e.g., 3-Methylcholanthrene)

This compound is a well-established precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). A prominent example is its use in the efficient, multi-step synthesis of 3-Methylcholanthrene, a carcinogenic PAH often used in laboratory research. wikipedia.orguoa.gr

| Step | Reactants | Key Transformation | Product |

| 1 | This compound, s-BuLi | Formation of 2-lithio-1-naphthamide intermediate | 2-Lithio-1-naphthamide |

| 2 | 2-Lithio-1-naphthamide, 5-Methylhomophthalic anhydride | Condensation and acid hydrolysis | Spirobislactone intermediate |

| 3 | Spirobislactone intermediate | Reductive cleavage | Aryl diacid |

| 4 | Aryl diacid, PPA | Double Friedel-Crafts cyclization | Keto acetate intermediate |

| 5 | Keto acetate intermediate | Reduction | 3-Methylcholanthrene |

| This table summarizes the key stages in the synthesis of 3-Methylcholanthrene from this compound, based on the findings from Koreeda and Gimisis (1992). uoa.gr |

Beyond this specific example, modern synthetic methods have expanded the utility of 1-naphthamides in PAH synthesis. Copper-catalyzed C-H arylation reactions, for instance, can selectively functionalize the C-7 position of the 1-naphthamide (B1198061) scaffold, providing a direct route to other complex, 7-arylnaphthalene derivatives. researchgate.netrsc.org

Precursor in Naphthoquinone Derivative Synthesis

While not typically a direct starting material for simple naphthoquinones, this compound and its isomers serve as crucial precursors in the synthesis of highly functionalized naphthoquinone-related structures, such as the fusarubin (B154863) carbon skeleton. oup.com In these complex syntheses, the N,N-diethylamide group is strategically introduced to control the regioselectivity of subsequent bond-forming reactions.

In one reported synthesis, a pentamethoxy-naphthalene derivative was converted to the corresponding N,N-diethyl-2-naphthamide. oup.com This transformation was critical, as the powerful directing nature of the amide group enabled a selective lithiation at the adjacent C-3 position. The resulting lithiated intermediate was then treated with an electrophile (propylene oxide) to install a hydroxypropyl side chain. This sequence yielded a key precursor, N,N-diethyl-3-(2-hydroxypropyl)-1,4,5,6,8-pentamethoxy-2-naphthamide, which contains the complete and correctly substituted carbon framework of fusarubin, a natural product featuring a naphthoquinone core. oup.com

| Precursor | Reagents | Key Transformation | Resulting Intermediate |

| Silylated Pentamethoxy-N,N-diethyl-2-naphthamide | 1. s-BuLi2. Propylene oxide | Directed lithiation at C-3 followed by electrophilic attack | N,N-diethyl-3-(2-hydroxypropyl)-pentamethoxy-2-naphthamide |

| This table illustrates the strategic use of the N,N-diethyl-naphthamide moiety to direct C-C bond formation in the synthesis of a fusarubin skeleton precursor. oup.com |

This synthetic strategy underscores the role of N,N-diethyl-naphthamide as a precursor, where its function is to enable the precise construction of a complex framework that is later converted to the final naphthoquinone-type target.

Formation of Diversified Organic Scaffolds

The N,N-diethylamide group is recognized as a potent directed metalation group (DMG), making this compound an exceptionally valuable starting point for creating a wide variety of functionalized organic scaffolds. nih.govbaranlab.orgwikipedia.org This reactivity allows for precise and regioselective C-H functionalization of the aromatic naphthalene system.

The primary strategies for scaffold diversification using this compound include:

Directed ortho-Metalation (DoM): The amide group effectively directs strong bases, like sec-butyllithium, to deprotonate the ortho C-2 position of the naphthalene ring. baranlab.orgwikipedia.org The resulting aryllithium species is a versatile nucleophile that can react with a broad range of electrophiles, enabling the introduction of diverse functional groups at a specific location. The syntheses of 3-methylcholanthrene and the fusarubin skeleton are prime examples of this principle. uoa.group.com

Dearomatizing Cyclization: In a more advanced application, the lithiated intermediate derived from chiral 1-naphthamides can undergo a diastereoselective dearomatizing cyclization. This powerful reaction forms a new pyrrolidinone ring, creating complex, three-dimensional polycyclic scaffolds with multiple, well-defined stereocenters. This method has been successfully applied to the asymmetric synthesis of arylkainoid and kainoid-like pyroglutamate (B8496135) structures, which are valuable in medicinal chemistry. researchgate.net

Remote C-H Activation: Beyond ortho-functionalization, the naphthamide group can direct transition metal catalysts (e.g., palladium) to activate more distant C-H bonds. researchgate.net This has enabled the selective arylation at the C-4 and C-7 positions of the naphthalene ring, providing access to substitution patterns that are difficult to achieve through classical methods and further diversifying the range of possible molecular scaffolds. researchgate.net

| Synthetic Strategy | Position Functionalized | Key Reagent(s) | Type of Scaffold Generated |

| Directed ortho-Metalation (DoM) | C-2 | Alkyllithium (e.g., s-BuLi) | 2-Substituted naphthalenes, PAHs uoa.group.com |

| Dearomatizing Cyclization | C-2 (followed by cyclization) | t-BuLi / HMPA | Polycyclic pyrrolidinones, Kainoid analogues researchgate.net |

| Remote C-H Activation | C-4, C-7 | Palladium or Copper catalysts | 4- or 7-Aryl-1-naphthamides researchgate.net |

| This table highlights the main strategies for diversifying organic scaffolds starting from this compound. |

Through these varied synthetic methodologies, this compound serves as a foundational molecule for building a vast array of structurally diverse and complex organic compounds.

Spectroscopic and Computational Elucidation of Molecular Dynamics and Stereochemistry

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the dynamic conformational behavior of molecules in solution. numberanalytics.com By analyzing spectral changes as a function of temperature, it is possible to quantify the energy barriers associated with the interconversion of different conformers.

Variable Temperature (VT) ¹H NMR spectroscopy is instrumental in determining the rotational energy barriers in N,N-Diethyl-1-naphthamide. At ambient temperatures, the ¹H NMR spectrum displays distinct signals for the two ethyl groups, indicating slow rotation on the NMR timescale. Specifically, the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the two ethyl groups are diastereotopic due to the chiral environment created by the non-planar naphthyl group relative to the amide moiety.

In a study by Kim et al., the ¹H NMR spectrum of this compound (referred to as NCDEA in the study) at 25 °C showed two distinct chemical shift peaks for the methylene protons at δ 3.51 ppm and δ 3.82 ppm. mdpi.comresearchgate.net These separate signals arise because one ethyl group is situated differently with respect to the aromatic naphthyl ring than the other, leading to different magnetic shielding environments. researchgate.net

As the temperature is increased, the rate of rotation around the aryl-CO and C-N bonds increases. mdpi.com This increased rotational speed leads to a broadening of the corresponding NMR signals. VT-NMR experiments show that the signals for the methylene protons broaden and eventually merge, which is characteristic of the aryl-CO bond rotation. mdpi.com Similarly, the signals for the methyl protons also broaden and coalesce at a higher temperature, a phenomenon attributed to rotation around the C-N bond. mdpi.com These observations allow for the direct measurement of the coalescence temperature (Tc), a critical parameter for calculating the Gibbs free energy of activation (ΔG‡) for each rotational barrier using the Eyring equation. mdpi.com

Table 1: Experimental ¹H NMR Data for the Aliphatic Portion of this compound at 25 °C

| Group | Chemical Shift (δ ppm) |

| Methylene (CH₂) | 3.51 |

| Methylene (CH₂) | 3.82 |

| Methyl (CH₃) | 1.05 |

| Methyl (CH₃) | 1.25 |

Data sourced from Kim et al. (2018). mdpi.comresearchgate.net

The coalescence of NMR signals is a direct consequence of chemical exchange processes reaching a rate that is comparable to the frequency difference between the signals. In this compound, two distinct rotational dynamics are observed. mdpi.com

The first is the rotation around the aryl-CO bond. As the temperature rises, the broadening signals of the methylene (H-H) protons from approximately δ 3.60 to δ 3.80 ppm are observed. mdpi.com At a coalescence temperature (Tc) of 65 °C (338.15 K), these two peaks merge into a single, broad signal. mdpi.com This indicates that the rate of aryl-CO rotation has become fast enough to average the magnetic environments of the methylene protons on the NMR timescale.

The second dynamic process is the rotation around the C-N bond. This rotation causes the exchange of the methyl (Me-Me) groups. The coalescence temperature for the methyl signals is higher than that for the methylene signals, signifying a higher energy barrier for C-N rotation compared to aryl-CO rotation. mdpi.com Computational studies support this, suggesting that independent rotation about the C-N bond is not feasible and that the process observed is a more complex, concerted motion involving the aryl-CO and ethyl group rotations as well. researchgate.net The merging of the methyl peaks represents this concerted aryl-CO/C-N rotation. researchgate.net

Table 2: Experimentally Determined Rotational Barriers in this compound

| Rotational Process | Coalescence Temperature (Tc) | Δν (Hz) | Gibbs Free Energy of Activation (ΔG‡) |

| Aryl-CO Rotation | 65 °C (338.15 K) | 93.0 | 16.8 kcal/mol |

| C-N Rotation | 85 °C (358.15 K) | 60.0 | 18.2 kcal/mol |

Data sourced from Kim et al. (2018). mdpi.com

Variable Temperature NMR (VT-NMR) Studies of Amide Rotational Barriers (Aryl-CO and C-N Bonds)

Advanced Computational Chemistry and Theoretical Modeling

Computational chemistry provides profound insights into the molecular dynamics and energetics that are experimentally observed. arxiv.org Theoretical models complement experimental data by mapping out energy landscapes and identifying the precise atomic motions involved in conformational changes. mdpi.com

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to model the rotational processes in this compound. These calculations can determine the energies of the ground states and the transition states that connect them. The energy difference between these states represents the theoretical rotational barrier.

Studies have utilized methods like the quadratic synchronous transit 3 (QST3) approach to locate the transition state structures for both the aryl-CO and C-N rotations. mdpi.comresearchgate.net The calculated Gibbs free energy barriers from these theoretical methods show good agreement with the experimental values obtained from VT-NMR, often with deviations of less than 1 kcal/mol. researchgate.net For this compound, theoretical calculations confirm that the C-N rotational barrier is higher than the aryl-CO barrier, consistent with experimental findings. mdpi.com These calculations provide a detailed picture of the molecular geometry at the peak of the energy barrier, revealing the specific steric and electronic interactions that hinder rotation. researchgate.net

A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.org For this compound, a 1D PES can be generated by calculating the energy at incremental changes in the dihedral angles of the aryl-CO and C-N bonds. mdpi.com

Analysis of the PES reveals the energetic landscape of conformational interconversion. libretexts.org For this compound, PES analysis has shown that the rotation of the aryl-CO bond is largely independent of the C-N bond's orientation. mdpi.com However, the reverse is not true; the rotation of the C-N bond is significantly influenced by the aryl-CO bond's position. mdpi.com The PES demonstrates that C-N rotation often occurs in a concerted fashion with aryl-CO bond rotation. mdpi.comresearchgate.net This means that the lowest energy pathway for C-N rotation involves a simultaneous, geared rotation of the aryl-CO bond, a motion that resembles a molecular gear system. researchgate.net The PES shows two energy minima corresponding to enantiomeric ground states and two transition states, which aligns with the two rotational barriers observed experimentally. researchgate.net

The surrounding solvent can significantly influence the molecular dynamics and conformational preferences of a solute. arxiv.org Computational models can account for these solvent effects through either implicit or explicit methods. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which can affect the calculated energy barriers. arxiv.orgrsc.org

Studies on related amides have shown that the polarity of the solvent can alter rotational barriers. For instance, encapsulating an amide within a hydrophobic cavity was found to lower the C-N rotational barrier compared to its state in a polar solvent like D₂O. osti.gov This is because the less polar transition state of the rotation process is stabilized by the hydrophobic environment. osti.gov Similarly, theoretical calculations on related naphthamides have been performed both in the gas phase and in solution (e.g., DMSO, chloroform) to understand how the solvent environment modulates the enantiomerization mechanisms. researchgate.net These computational approaches are crucial for accurately correlating theoretical predictions with experimental results, which are almost always obtained in solution. arxiv.org

Stereochemical Investigations: Atropisomerism and Diastereoselectivity

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a key stereochemical feature of N,N-disubstituted-1-naphthamides. The steric hindrance between the substituents on the nitrogen atom and the hydrogen atom at the 8-position of the naphthalene (B1677914) ring creates a significant energy barrier to rotation around the Ar-CO bond. This allows for the existence of stable, isolable rotational isomers (atropisomers).

The stability of atropisomers is defined by the energy barrier to rotation, which determines their rate of interconversion. For atropisomers to be considered stable and isolable at a specific temperature, they must have a half-life of at least 1000 seconds, which corresponds to a free energy of activation (ΔG‡) of approximately 93 kJ mol⁻¹ (22 kcal mol⁻¹) at room temperature. wikipedia.orgthieme-connect.com Naphthamide systems, particularly those with bulky N,N-dialkyl groups, often meet this criterion.

In the case of this compound, computational studies have provided significant insight into the dynamics of its bond rotations. researchgate.net These studies revealed that simple, independent rotation around the amide C-N bond is not the operative mechanism for interconversion. Instead, the process is more complex, involving a "geared" or concerted rotation of both the aryl-carbonyl (Ar-CO) and the carbonyl-nitrogen (CO-N) bonds. researchgate.net This concerted motion represents the lowest energy pathway for the racemization of the atropisomers.

Variable temperature NMR spectroscopy and computational modeling are the primary tools for investigating these dynamics. researchgate.netarkat-usa.org Computational studies on this compound have calculated the Gibbs energy barriers for these rotational processes in solution, showing good agreement with experimental values. researchgate.net For instance, the barrier for the process that leads to the equivalence of the methyl groups on the NMR timescale involves a complex motion whose rate-determining step includes concerted Ar-CO, CO-N, and ethyl group rotations. researchgate.net

The magnitude of the rotational barrier, and thus the stability of the atropisomers, is highly dependent on the substituents. For example, replacing the N,N-diethyl groups with bulkier N,N-diisopropyl groups significantly increases the rotational energy barrier along the C-C(O)N bond. hkust.edu.hk In 2-substituted N,N-diisopropyl-1-naphthamides, the atropisomers are configurationally stable at ambient temperature and can be separated using conventional methods like HPLC on a chiral stationary phase. hkust.edu.hk The introduction of a substituent at the C8 position can further enhance the thermal stability of these atropisomers. hkust.edu.hk

Table 1: Calculated Rotational Energy Barriers for Tertiary Aromatic Amides

| Compound | Process | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-Aryl Amide (general substrate) | N-Ar Rotation | 15-20 | nih.gov |

| N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenyl-propanamide | N-Ar Rotation (Precursor) | 31 | nih.gov |

| N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenyl-propanamide Enolate | N-Ar Rotation (Enolate) | 17-20 | nih.gov |

| This compound | Concerted Ar-CO/C-N Rotation | Data not specified in abstract | researchgate.net |

The inherent axial chirality of N,N-dialkyl-1-naphthamides can be harnessed to control the stereochemical outcome of reactions at positions close to the chiral axis. A prominent example is the diastereoselective addition of organolithium reagents to aldehydes. lookchem.com

The reaction begins with the ortho-lithiation of an N,N-dialkyl-1-naphthamide, such as this compound, at the 2-position of the naphthyl ring. The subsequent addition of this lithiated species to an aldehyde generates a new stereocenter at the carbon bearing the newly formed hydroxyl group. The product is a 2-(1-hydroxyalkyl)-N,N-dialkyl-1-naphthamide. researchgate.netlookchem.com

Because the starting naphthamide is chiral (due to atropisomerism), and a new stereocenter is formed, the products are diastereomers. These diastereomeric atropisomers are stable and separable. lookchem.comresearchgate.net Research has shown that this reaction proceeds with moderate to good diastereoselectivity, consistently favoring the formation of the syn-atropisomer (designated aR,S). researchgate.netlookchem.com The level of selectivity is influenced by the steric bulk of both the N,N-dialkyl groups on the amide and the substituent on the aldehyde. For instance, greater selectivity is observed with the bulkier N,N-diisopropyl amides compared to the N,N-diethyl amides. lookchem.com With this compound, the selectivity was found to be optimal with propionaldehyde. lookchem.com

The stereochemistry of the products has been unequivocally determined through methods such as X-ray crystallography of a minor diastereomer, which confirmed its anti-stereochemistry. lookchem.com This allowed for the confident assignment of the major product as the syn-isomer. lookchem.com The diastereomeric products can be separated and characterized using techniques like flash chromatography and analytical HPLC. lookchem.com

Table 2: Diastereoselectivity in the Addition of Lithiated N,N-Dialkyl-1-naphthamides to Aldehydes

| Naphthamide | Aldehyde (RCHO) | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| N,N-Diisopropyl-1-naphthamide | Acetaldehyde (R=Me) | 85:15 | lookchem.com |

| N,N-Diisopropyl-1-naphthamide | Propionaldehyde (R=Et) | 90:10 | lookchem.com |

| N,N-Diisopropyl-1-naphthamide | Isobutyraldehyde (R=i-Pr) | 87:13 | lookchem.com |

| N,N-Diisopropyl-1-naphthamide | Benzaldehyde (R=Ph) | 80:20 | lookchem.com |

| This compound | Acetaldehyde (R=Me) | 75:25 | lookchem.com |

| This compound | Propionaldehyde (R=Et) | 80:20 | lookchem.com |

| This compound | Isobutyraldehyde (R=i-Pr) | 70:30 | lookchem.com |

Mechanistic Investigations of N,n Diethyl 1 Naphthamide Reactivity

Elucidation of Reaction Mechanisms in Organometallic Catalysis

The N,N-diethyl-1-naphthamide framework is instrumental in elucidating complex reaction mechanisms in organometallic catalysis. The amide directing group plays a crucial role in positioning the metal catalyst, allowing for predictable and selective transformations. Fundamental steps such as oxidative addition, migratory insertion, and reductive elimination are central to these catalytic cycles. ufrgs.bruwindsor.calibretexts.org

A notable example is the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene (B1677914) derivatives. nih.govrsc.org In this process, a derivative, N-(2-iodophenyl)-N-methyl-1-naphthamide, undergoes a highly diastereoselective transformation. The proposed mechanism begins with an intramolecular dearomative Heck-type insertion, which forms a π-allylpalladium intermediate. nih.govlibretexts.org This reactive species is then intercepted by various nucleophiles to yield functionalized spirooxindoles. nih.govrsc.org The reaction demonstrates high efficiency and selectivity, underscoring the directing influence of the naphthamide structure in a complex catalytic cascade. nih.gov The versatility of this methodology is highlighted by the range of nucleophiles that can participate in the reaction.

Furthermore, the directing capacity of the naphthamide group has been explored in ruthenium-catalyzed cross-coupling reactions. In studies on ortho-methoxy naphthamides, the N,N-diethylamide group directs a RuH2(CO)(PPh3)3 catalyst to activate a typically unreactive C–OMe bond ortho to the amide. acs.org This C–O activation is followed by a cross-coupling reaction with aryl boroneopentylates to construct biaryl and heterobiaryl molecules, which are otherwise difficult to prepare. acs.orgresearchgate.net Competition experiments have confirmed that the reactivity of naphthamides is higher than that of corresponding benzamides in these transformations. acs.org

Participation in Directed Ortho-Metalation Reactions

The N,N-diethylamide group is a powerful directing metalation group (DMG) for Directed Ortho-Metalation (DoM) reactions. nih.gov This process involves the coordination of an organolithium base to the heteroatom of the DMG, which lowers the kinetic barrier for deprotonation at a proximate ortho-position, leading to a regioselectively formed lithiated intermediate. nih.gov For this compound, the amide group can direct metalation to the two ortho positions: C2 and C8.

The conformational properties of the amide bond are crucial for this directing effect. researchgate.net The DoM reaction of O-1-naphthyl N,N-diethylcarbamate, a constitutional isomer of this compound, illustrates the power of this type of directing group in the naphthalene system. This substrate undergoes smooth lithiation with sec-butyllithium (B1581126) (sBuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching with electrophiles to give high yields of 2-substituted products. unilag.edu.ng While the amide itself is a well-established DMG, its application in transition metal-catalyzed C-H activation, a related process, has been more extensively documented for the naphthamide series. These catalytic variants can be viewed as an evolution of the classical DoM reaction. researchgate.net

C-H Bond Activation Processes Directed by Naphthamide Moieties

The naphthamide moiety is highly effective in directing transition-metal catalysts to activate otherwise inert C-H bonds. This strategy offers a more atom-economical and functional-group-tolerant alternative to classical DoM.

Rhodium-catalyzed C-H activation is a prominent example. The general mechanism involves chelation of the rhodium catalyst to the amide's oxygen atom, forming a metallacycle intermediate via C-H activation at an ortho-position. snnu.edu.cnnih.gov This intermediate can then undergo insertion of an unsaturated partner like an alkyne or alkene, followed by reductive elimination to yield the functionalized product and regenerate the active catalyst. snnu.edu.cnrsc.org

More specifically, cobalt catalysis has been successfully employed for the C8-selective C-H carbonylation of naphthylamides. mdpi.com Mechanistic investigations suggest a process wherein a Co(II) catalyst coordinates to the naphthylamide. It is then oxidized to a Co(III) species, which facilitates the selective C-H bond activation at the C8 position. Subsequent coordination and insertion of carbon monoxide, followed by reductive elimination and hydrolysis, afford the carbonylated product and regenerate the catalyst. mdpi.com The reaction demonstrates good tolerance for various substituents on the naphthalene core.

These directed C-H activation strategies showcase the utility of the this compound scaffold in developing regioselective synthetic methods and advancing the mechanistic understanding of organometallic catalysis. mdpi.com

Structure Activity Relationship Sar Studies of Naphthamide Derivatives

Rational Design and Synthesis of Naphthamide Analogues for Biological Investigations

The rational design of naphthamide analogues is often guided by the structures of known active compounds and their biological targets. researchgate.netebi.ac.uk For instance, novel naphthamide hybrids have been developed based on a reported naphthalene-based hit, leading to compounds with promising inhibitory activities against enzymes like monoamine oxidase (MAO). researchgate.net The synthesis of these analogues typically involves multi-step processes. A common approach begins with starting materials like 2,4-dimethoxybenzaldehyde (B23906) or 3,5-dimethoxybenzaldehyde, which undergo a series of reactions, including Stobbe condensation with diethyl succinate, to form the core naphthamide structure. acs.orgnih.gov Microwave-assisted synthesis has been employed to accelerate these reactions. acs.orgnih.gov

Further modifications are then introduced to the core structure. For example, various N-(4-substituted benzyl) and N-(3-morpholinopropyl) groups have been added to the 2-naphthamide (B1196476) scaffold to create a library of derivatives for biological evaluation. acs.orgnih.gov The synthesis of polyamine conjugates with naphthalene (B1677914) as a terminal scaffold has also been explored, linking two naphthamide units with different polyamine linkers to investigate the impact on biological activity. mdpi.com These synthetic strategies allow for the systematic variation of different parts of the molecule, which is crucial for detailed SAR studies.

Impact of Structural Modifications on Specific Biological Activities

The biological activity of naphthamide derivatives is highly sensitive to structural changes. These modifications can significantly impact their potency and selectivity in various biological assays, including enzyme inhibition, receptor binding, and antiproliferative effects.

Enzyme Inhibition:

The inhibitory activity of naphthamide derivatives against enzymes like dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) is a key area of investigation. acs.orgnih.gov Studies have shown that the nature and position of substituents on the naphthamide scaffold are critical for activity. For example, the presence of 5,7-dimethoxy groups on the naphthalene ring, combined with an N-(4-methylbenzyl) or N-(4-chlorobenzyl) group, was found to enhance antibacterial activity. acs.orgnih.gov In another study, the introduction of a lactone ring on the D-ring of an estradiol (B170435) derivative, a type of modified naphthamide structure, resulted in a potent inhibitor of human type 5 17β-hydroxysteroid dehydrogenase. nih.gov

Antiproliferative Effects:

The antiproliferative activity of naphthamide derivatives against various cancer cell lines has been extensively studied. For instance, compounds 5b and 8b, which are 2-naphthamide derivatives, exhibited significant cytotoxic activity against C26, HepG2, and MCF7 cancer cell lines. nih.gov Compound 8b, in particular, showed potent in vitro VEGFR-2 inhibitory activity. nih.gov The substitution pattern on the naphthamide core plays a crucial role in determining the antiproliferative potency. For example, a comparison of different derivatives revealed that the presence of specific substituents at certain positions of the benzyl (B1604629) ring was beneficial for biological activity, while replacing the benzyl moiety with a flexible alkyl chain dramatically decreased activity. nih.gov

Receptor Binding:

The binding of naphthamide derivatives to specific receptors is another important aspect of their biological activity. Computational studies and in vitro assays have been used to evaluate their affinity for receptors like the cannabinoid type-1 (CB1) receptor. ebi.ac.uk The orientation and substitution of the aryl functionalities on the naphthamide scaffold are key determinants of their binding affinity and antagonist activity. ebi.ac.uk

Efflux Pump Inhibition:

Certain naphthamide derivatives have been investigated as efflux pump inhibitors (EPIs) in bacteria, which can help to overcome antibiotic resistance. mdpi.comasm.orgnih.gov Phenylalanine-arginine-β-naphthylamide (PAβN), a well-known EPI, has been shown to inhibit RND-type efflux pumps in Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. mdpi.com Structural analogues of PAβN have been synthesized to improve their efficacy and reduce toxicity. asm.orgnih.gov For example, quinoline (B57606) and pyridine (B92270) analogs of 1-(1-naphthylmethyl)-piperazine, another EPI, were found to be more effective than the parent compound. asm.orgnih.gov

Tubulin Polymerization Inhibition:

Some naphthamide derivatives have been identified as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.govmdpi.comresearchgate.net Systematic ligand-based optimization of lead compounds has led to new derivatives with significantly increased potency in inhibiting tubulin polymerization. nih.gov The substitution of a 2,5-dimethylbenzyl group with a 2,5-dimethoxybenzyl group, for example, markedly increased tubulin inhibitory activity. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Models to Naphthamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. These models have been applied to naphthamide scaffolds to predict their activity and guide the design of new, more potent derivatives.

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to identify the key steric and electronic features of naphthamide derivatives that are important for their cytotoxic activity. researchgate.net These models can help to rationalize the observed SAR and provide a basis for the design of new compounds with improved activity.

QSAR models have also been employed to predict the inhibitory activity of compounds against specific targets, such as the NorA efflux pump in Staphylococcus aureus. nih.gov These models can be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing, thereby accelerating the drug discovery process.

Ligand-Target Interactions in Biological Systems

Understanding the interactions between naphthamide derivatives and their biological targets at the molecular level is crucial for rational drug design. Various experimental and computational techniques have been used to elucidate these interactions.

DHFR and VEGFR-2:

Molecular docking studies have been used to investigate the binding of naphthamide derivatives to the active sites of DHFR and VEGFR-2. acs.orgnih.govd-nb.info These studies have revealed that the compounds can bind to the same site as known inhibitors and interact with key amino acid residues. researchgate.net For example, compound 8b, a potent VEGFR-2 inhibitor, was shown to fit snugly into the hydrophobic pocket of the enzyme. nih.gov

G-quadruplexes:

G-quadruplexes are four-stranded DNA structures that are involved in various cellular processes and are considered promising targets for anticancer drugs. nih.govbiolscigroup.usplos.orgnih.govmdpi.com Naphthalene diimide derivatives have been shown to bind to G-quadruplexes, and their binding affinity can be enhanced by the introduction of specific side chains. nih.govnih.gov These compounds can stabilize the G-quadruplex structure and inhibit the activity of enzymes like telomerase. biolscigroup.us

Efflux Pumps:

The interaction of naphthamide derivatives with efflux pumps has been studied to understand their mechanism of action as EPIs. mdpi.comasm.orgnih.gov PAβN, for example, acts as a competitive inhibitor of RND efflux pumps in P. aeruginosa. mdpi.com Molecular modeling studies have been used to identify the key interactions between EPIs and the efflux pump proteins, which can guide the design of more effective inhibitors. mdpi.comasm.orgnih.gov

Tubulin Polymerization:

Molecular docking studies have indicated that some naphthamide derivatives bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization. nih.govmdpi.comresearchgate.net These studies have helped to explain the observed SAR and provide a structural basis for the design of new tubulin inhibitors. nih.gov

Interactive Data Table: Biological Activities of Naphthamide Derivatives

| Compound/Derivative | Target | Biological Activity | Reference |

| Naphthamide Hybrids (2c, 2g) | Monoamine Oxidase (MAO) | Potent and selective inhibition of MAO-A and MAO-B | researchgate.net |

| 2-Naphthamide Derivative (8b) | VEGFR-2 | Potent in vitro inhibitory activity (IC50 = 0.384 μM) | nih.gov |

| 2-Naphthamide Derivatives (5b, 8b) | Cancer Cell Lines (C26, HepG2, MCF7) | Good cytotoxic activity | nih.gov |

| Phenylalanine-arginine-β-naphthylamide (PAβN) | RND Efflux Pumps | Inhibition of efflux in P. aeruginosa and E. coli | mdpi.com |

| 1-(1-Naphthylmethyl)-piperazine Analogs | Efflux Pumps | Enhanced inhibitory activity compared to parent compound | asm.orgnih.gov |

| Naphthalene Diimide Derivatives | G-quadruplexes | Binding and stabilization of G-quadruplex structures | nih.govnih.gov |

| Naphthamide Derivatives (20, 22) | Tubulin | Potent inhibition of tubulin polymerization | nih.gov |

Environmental Research Context and Advanced Analytical Methodologies

Role in the Synthesis of Environmentally Relevant Metabolites (e.g., Polycyclic Aromatic Hydrocarbon Metabolites)

N,N-Diethyl-1-naphthamide serves as a valuable compound in organic synthesis, particularly in the construction of complex molecular frameworks relevant to environmental research. impurity.com While not a direct precursor to naturally occurring polycyclic aromatic hydrocarbon (PAH) metabolites, its utility lies in its role as a highly effective directing group for the regioselective functionalization of the naphthalene (B1677914) core. The amide group's position in this compound allows for precise control over chemical reactions at specific positions on the aromatic rings.

In palladium-catalyzed alkylation reactions, this compound demonstrates significantly higher regioselectivity compared to its isomer, N,N-Diethyl-2-naphthamide. This enhanced selectivity is attributed to the closer proximity of the amide directing group to the reactive sites on the naphthalene structure, which electronically stabilizes the reaction's transition state. This characteristic is crucial for synthetic chemists aiming to build more complex or substituted PAHs, which can be used as analytical standards or as model compounds to study the environmental fate and toxicity of PAH derivatives.

The synthetic utility is further demonstrated in its use as a precursor for creating more complex structures. For instance, the lithium salt of this compound (2-lithio-1-naphthamide) can be used in condensation reactions with other molecules, such as 5-methylhomophthalic anhydride (B1165640), to produce complex spirobislactone structures in high yield. ncl.res.in Such reactions showcase its role as a building block for intricate, multi-ring systems that are foundational to polycyclic compounds.

Advanced Characterization Techniques in Research Settings

The definitive identification and purity assessment of this compound in a research context rely on a combination of advanced chromatographic and spectroscopic methodologies.

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the verification of its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the analysis of this compound and related compounds. A typical method allows for the precise quantification and purity assessment of the analyte. For mass spectrometry applications, the mobile phase buffer is often switched from phosphoric acid to a more volatile acid like formic acid. sielc.com

Table 1: Example of a Reverse-Phase HPLC Method for Naphthamide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water sielc.com |

| Additive | Phosphoric Acid or Formic Acid (for MS compatibility) sielc.com |

| Detection | UV (e.g., 254 nm) |

| Application | Purity assessment, quantification, impurity isolation sielc.com |

Flash Chromatography: For purification on a preparative scale (grams to kilograms), flash chromatography is a widely used technique in synthetic chemistry labs. chromatographytoday.comchromatographyonline.com Given that this compound is often synthesized in non-polar organic solvents like dichloromethane (B109758), normal-phase flash chromatography using a silica (B1680970) gel stationary phase is a suitable purification strategy. biotage.com The crude product, dissolved in a minimal amount of solvent, is loaded onto the column and eluted with a solvent system of increasing polarity. biotage.com

Table 2: Typical Conditions for Flash Chromatography Purification

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase System | Petroleum Ether / Ethyl Acetate (B1210297) (EtOAc) or Hexane / Ethyl Acetate biotage.com |

| Typical Gradient | Increasing percentage of the more polar solvent (e.g., EtOAc) |

| Application | Purification of crude reaction mixtures chromatographyonline.com |

Spectroscopy provides unambiguous confirmation of the molecular structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The most prominent absorption band for this compound is the carbonyl (C=O) stretch of the tertiary amide group. Aromatic ring vibrations are also clearly visible.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3050 | C-H Stretch | Aromatic | pg.edu.pl |

| ~2970 / ~2870 | C-H Stretch | Aliphatic (Ethyl) | pg.edu.pl |

| ~1630 | C=O Stretch | Tertiary Amide | |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | pg.edu.pl |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, high-resolution mass spectrometry provides the exact mass, which corresponds to its molecular formula, C₁₅H₁₇NO. impurity.comscbt.com The measured molecular weight is a critical piece of data for identity confirmation. scbt.com

Molecular Formula: C₁₅H₁₇NO impurity.comscbt.com

Molecular Weight: 227.30 g/mol impurity.comscbt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly listed in the sub-heading, NMR is a primary spectroscopic tool for structural elucidation. Proton (¹H) NMR studies have identified distinct chemical shifts for the ethyl protons of the diethylamide group, which are influenced by their spatial relationship to the naphthalene aromatic system. researchgate.net

Table 4: Key ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons | ~7.5 - 8.5 | Multiplet | |

| Methylene (B1212753) Protons (-CH₂-) | 3.82 and 3.51 | Quartet | researchgate.net |

Future Directions and Emerging Research Avenues for N,n Diethyl 1 Naphthamide

Innovation in Sustainable Synthetic Approaches

The chemical industry's shift towards green chemistry is a primary driver for innovation in the synthesis of established compounds like N,N-Diethyl-1-naphthamide. Future research will increasingly prioritize the development of environmentally benign and economically viable synthetic routes.

Key areas of focus include:

Green Solvents and Catalysts: Traditional amide synthesis often involves chlorinated solvents and stoichiometric reagents. Research is moving towards the use of safer, renewable solvents and catalytic systems that minimize waste. For instance, recent developments have demonstrated the feasibility of sunlight-assisted direct amide formation, which represents a significant step towards more sustainable methodologies. The exploration of water as a solvent, potentially facilitated by eco-friendly catalysts like kaolinite (B1170537) clay, is another promising avenue. nih.gov

Atom Economy and Process Optimization: Synthetic strategies that maximize the incorporation of starting materials into the final product (high atom economy) are central to sustainable chemistry. This involves designing reactions that avoid the use of protective groups, thereby reducing the number of synthetic steps. researchgate.net Furthermore, optimizing reaction conditions, such as increasing the equivalents of a key reactant like an amine, can significantly improve product ratios and reduce the need for purification, contributing to a more sustainable process. nih.gov

Table 1: Comparison of Synthetic Approaches

| Parameter | Traditional Method | Emerging Sustainable Approach | Reference |

|---|---|---|---|

| Energy Source | Thermal heating | Sunlight, Microwave irradiation | , ust.hk |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., Ethanol, Water) | nih.gov, nih.gov |

| Catalysis | Stoichiometric reagents | Metal-catalysis, Biocatalysis | ust.hk, researchgate.net |

| Byproducts | Significant waste generation | Reduced waste, higher atom economy | nih.gov, researchgate.net |

Integration of Advanced Computational Tools for Predictive Chemistry

Computational chemistry offers powerful tools to investigate molecular properties and reaction mechanisms, accelerating the pace of discovery while reducing experimental costs. For this compound, advanced computational methods are set to play a crucial role in understanding its behavior and designing new applications.

Predicting Stereodynamics and Reactivity: The rotation around the C-N amide bond and the Ar-CO bond in naphthamides can be complex. Computational studies, such as those employing Density Functional Theory (DFT), can elucidate the stereodynamics of these rotations, revealing concerted motions akin to molecular gears. researchgate.net These models can predict the energy barriers for conformational changes, which is critical for understanding reactivity and for designing stereoselective syntheses. researchgate.net Algorithms can also be used to locate transition structures, providing a deeper understanding of reaction pathways. researchgate.net

In Silico Screening for Biological Activity: Computational docking and molecular dynamics simulations are invaluable for predicting the interaction of this compound derivatives with biological targets. nih.govnih.gov These methods can screen large virtual libraries of related compounds against protein targets, identifying promising candidates for further experimental validation and helping to elucidate the structural basis for their activity. nih.govacs.org

Modeling for Materials Science: Theoretical calculations can predict the photophysical properties of this compound derivatives, such as their absorption and emission spectra. This predictive capability is essential for designing novel fluorescent materials and dyes with specific, desired characteristics.

Table 2: Applications of Computational Tools in this compound Research

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and stereodynamics. | Transition state energies, conformational stability, rotational barriers. | researchgate.net |

| Molecular Docking | Identifying potential biological targets. | Binding affinity, interaction modes with proteins. | nih.gov, researchgate.net |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the molecule and its complexes. | Conformational changes over time, stability of ligand-protein interactions. | nih.gov |

Exploration of Novel Biological Targets and Mechanistic Pathways

While the biological profile of this compound itself is not extensively documented, the broader class of naphthamides exhibits significant biological activities, suggesting a rich field for future investigation. Research will likely focus on identifying specific molecular targets and understanding the mechanisms through which these molecules exert their effects.

Anticancer Activity: Derivatives of naphthamides are being investigated for their potential as anticancer agents. One area of interest is the inhibition of the CREB (cyclic adenosine (B11128) monophosphate response element-binding protein), a transcription factor implicated in various cancers. nih.gov Future studies could explore derivatives of this compound as inhibitors of CREB-mediated gene transcription. nih.gov

Antimicrobial and Antiparasitic Potential: The naphthamide scaffold is a promising starting point for developing new antimicrobial drugs. For example, N-p-tolyl-1-naphthamide has shown potent protoscolicidal activity against Echinococcus granulosus, the causative agent of cystic echinococcosis. researchgate.netnih.gov In silico studies suggest that this activity may be linked to the inhibition of key parasitic enzymes like kinase proteins. researchgate.net Another avenue involves developing naphthamide-based compounds that can potentiate the effects of existing antibiotics by targeting bacterial efflux pumps, such as the AcrAB-TolC system in Escherichia coli. nih.govnih.gov

Enzyme and Receptor Modulation: The structural features of this compound make it a candidate for interaction with a variety of enzymes and receptors. For instance, related structures have been investigated as inhibitors of HIV-1 reverse transcriptase and p38 MAP kinase. acs.org Future research could involve high-throughput screening of this compound and its analogues against diverse biological targets to uncover new therapeutic applications. lookchem.com

Table 3: Investigated Biological Activities of Naphthamide Derivatives

| Biological Target/Activity | Specific Compound Example | Findings | Reference |

|---|---|---|---|

| Anticancer (CREB Inhibition) | 3-Hydroxy-N-phenyl-2-naphthamide (1a) | Inhibits CREB-mediated gene transcription and cancer cell growth. | nih.gov |

| Anti-echinococcal | N-p-tolyl-1-naphthamide | Potent scolicidal activity against E. granulosus protoscoleces. | nih.gov, researchgate.net |

| Antibiotic Potentiation (Efflux Pump Inhibition) | Phenylalanine-arginine-β-naphthylamide (PAβN) | Potentiates novobiocin (B609625) activity against multi-drug resistant E. coli. | nih.gov |

Potential in Materials Science and Interdisciplinary Applications

The rigid, aromatic naphthalene (B1677914) core of this compound provides a versatile scaffold for the development of advanced materials. Its unique electronic and structural properties can be harnessed for applications that bridge chemistry, physics, and engineering.

Fluorescent Materials and Dyes: The naphthalene ring system is a well-known fluorophore. Derivatives of this compound could be developed as novel fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs). The structural features suggest potential in creating dyes with specific absorption and emission characteristics.

Building Blocks for Complex Architectures: this compound serves as a valuable building block in the synthesis of more complex molecular structures. Its reactivity allows for its incorporation into polymers, dendrimers, or supramolecular assemblies, leading to materials with tailored optical, electronic, or mechanical properties. unit.no

Interdisciplinary Research: The compound's characteristics open doors to interdisciplinary applications. For example, its use in creating chiral atropisomeric ligands has implications for asymmetric catalysis. ust.hk The development of bioconjugates, where the naphthamide moiety is linked to biomolecules like amino acids or peptides, could lead to new diagnostic tools or targeted therapeutic agents. rsc.org

Q & A

Q. How can meta-analyses of existing literature on this compound address knowledge gaps?

- Methodological Answer : Systematically categorize studies by methodology (e.g., synthetic routes, analytical techniques). Use contradiction matrices to highlight inconsistent findings (e.g., conflicting ΔrH° values). Collaborative platforms like open-source databases enhance reproducibility by standardizing data formats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.